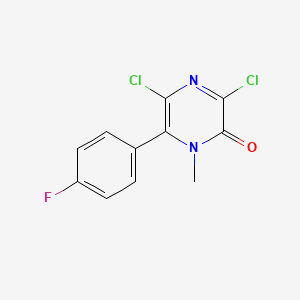

3,5-Dichloro-6-(4-fluorophenyl)-1-methylpyrazin-2(1H)-one

描述

3,5-Dichloro-6-(4-fluorophenyl)-1-methylpyrazin-2(1H)-one is a halogenated pyrazinone derivative characterized by a six-membered aromatic ring containing two nitrogen atoms (pyrazinone core). Key structural features include:

- 6-(4-fluorophenyl) group: Introduces aromaticity and lipophilicity, which may influence bioavailability and binding interactions.

- 1-Methyl group: Provides steric and electronic modulation to the heterocyclic core.

The compound’s structural elucidation likely employs X-ray crystallography, with software such as SHELX (commonly used for small-molecule refinement) playing a role in resolving its geometry .

属性

分子式 |

C11H7Cl2FN2O |

|---|---|

分子量 |

273.09 g/mol |

IUPAC 名称 |

3,5-dichloro-6-(4-fluorophenyl)-1-methylpyrazin-2-one |

InChI |

InChI=1S/C11H7Cl2FN2O/c1-16-8(6-2-4-7(14)5-3-6)9(12)15-10(13)11(16)17/h2-5H,1H3 |

InChI 键 |

GMXWDDOLHFCHHR-UHFFFAOYSA-N |

规范 SMILES |

CN1C(=C(N=C(C1=O)Cl)Cl)C2=CC=C(C=C2)F |

产品来源 |

United States |

准备方法

合成路线和反应条件

3,5-二氯-6-(4-氟苯基)-1-甲基吡嗪-2(1H)-酮的合成通常涉及多个步骤,从容易获得的前体开始。一种常见的方法包括使4-氟苯胺与氯化剂反应,在吡嗪酮环的3和5位引入氯原子。然后通过甲基化反应引入甲基,通常使用碘甲烷或硫酸二甲酯作为甲基化试剂。反应条件通常需要碱的存在,例如氢氧化钠或碳酸钾,并在回流条件下进行,以确保反应完全。

工业生产方法

在工业环境中,3,5-二氯-6-(4-氟苯基)-1-甲基吡嗪-2(1H)-酮的生产可能涉及类似的合成路线,但在更大规模上。使用连续流动反应器和自动化系统可以提高生产过程的效率和产量。此外,最终产品的纯化是通过重结晶或色谱等技术实现的,以确保高纯度和质量。

化学反应分析

Reactivity Profile

The compound’s reactivity is governed by its functional groups:

| Functional Group | Key Reactions |

|---|---|

| Chlorine (positions 3,5) | Nucleophilic aromatic substitution (SₙAr) |

| Pyrazinone ring | Cycloaddition (e.g., Diels-Alder), hydrolysis |

| 4-Fluorophenyl group | Electrophilic substitution (e.g., nitration) |

Nucleophilic Substitution

The chlorine atoms at positions 3 and 5 undergo substitution with nucleophiles (e.g., amines, alkoxides) under basic or acidic conditions. For example:

-

Reaction with hydrazine : Chloride groups may react with hydrazine to form hydrazides, which can cyclize to form heterocycles .

-

Conditions : High temperatures or microwave irradiation may accelerate substitution .

Cyclocondensation

The pyrazinone ring can participate in cyclocondensation reactions. For instance:

-

Aldol condensation : With carbonyl compounds (e.g., methyl acetoacetate) to form fused rings .

-

Example : Reaction with ethyl 3-aminocrotonate yields dihydropyridine derivatives .

Oxidation

Pyrazinones are susceptible to oxidation, particularly at carbonyl groups. Potassium permanganate (KMnO₄) in acidic or aqueous media can oxidize aldehyde groups to carboxylic acids .

Analytical Data (Analogous Compounds)

Data from structurally similar compounds provide insights into expected spectroscopic and physical properties:

NMR Spectroscopy

| Position | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| 4-Fluorophenyl protons | 7.50–7.66 | Doublet/quartet |

| Methyl (position 1) | 2.44–2.96 | Singlet/multiplet |

| Pyrazinone carbonyl | ~160–170 (13C NMR) | – |

High-Resolution Mass Spectrometry (HRMS)

Example for a similar compound (3,5-dichloropyrazin-2(1H)-one):

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that 3,5-Dichloro-6-(4-fluorophenyl)-1-methylpyrazin-2(1H)-one exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, the National Cancer Institute (NCI) evaluated the compound's cytotoxicity and found it to inhibit cell growth effectively across multiple cancer types, showcasing a mean growth inhibition rate of approximately 12.53% at a concentration of .

Mechanism of Action

The compound's mechanism of action involves interference with cellular processes that promote cancer cell proliferation. This includes disrupting mitotic spindle formation, leading to apoptosis in malignant cells. The structure-activity relationship (SAR) studies suggest that the presence of fluorine and chlorine atoms enhances its biological activity by increasing lipophilicity and improving binding affinity to target proteins .

Antimicrobial Properties

Beyond its anticancer effects, this compound has shown promising antimicrobial activity. Preliminary tests indicate that it can inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Studies reveal that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Industrial Applications

Agricultural Chemistry

In agricultural applications, this compound can serve as a precursor for developing novel pesticides or herbicides due to its biological activity against plant pathogens . Its structural characteristics allow for modifications that could enhance efficacy and reduce environmental impact.

Material Science

In material science, this compound can be utilized in synthesizing advanced materials with specific electronic or optical properties. Its unique chemical structure may contribute to the development of organic semiconductors or UV filters .

Case Studies

作用机制

3,5-二氯-6-(4-氟苯基)-1-甲基吡嗪-2(1H)-酮的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可能通过与酶或受体结合而发挥作用,从而调节它们的活性。例如,它可以抑制参与代谢途径的某些酶的活性,导致细胞过程的破坏。确切的分子靶标和途径取决于该化合物使用的特定应用和环境。

相似化合物的比较

Comparison with Similar Compounds

The following table compares 3,5-Dichloro-6-(4-fluorophenyl)-1-methylpyrazin-2(1H)-one with structurally related compounds, focusing on substituents, core heterocycles, and synthetic yields:

Key Insights:

Fluorophenyl Group : Shared with 938001-13-9 and 1006334-14-0, this group contributes to π-π stacking interactions in drug-receptor binding .

Heterocycle Core: The pyrazinone core (target and 876343-24-7) offers hydrogen-bonding capability, while pyrazolo[3,4-b]pyridine (938001-13-9) and bipyrazole (1006334-14-0) cores provide fused-ring rigidity .

Synthesis : Moderate yields (e.g., 60% for 876343-24-7) suggest halogenation and coupling steps may require optimization for chloro-substituted derivatives .

生物活性

3,5-Dichloro-6-(4-fluorophenyl)-1-methylpyrazin-2(1H)-one is a synthetic compound with a complex molecular structure, characterized by the presence of chlorine and fluorine atoms. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article compiles and analyzes the available literature regarding its biological activity, synthesis, and mechanisms of action.

The chemical properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C11H7Cl2FN2O |

| Molecular Weight | 273.09 g/mol |

| CAS Number | 1269530-80-4 |

| IUPAC Name | 3,5-dichloro-6-(4-fluorophenyl)-1-methylpyrazin-2-one |

| SMILES | CN1C(=C(N=C(C1=O)Cl)Cl)C2=CC=C(C=C2)F |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 4-fluoroaniline. The chlorination process introduces chlorine atoms at the 3 and 5 positions of the pyrazinone ring, followed by methylation using agents like methyl iodide or dimethyl sulfate under basic conditions .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by researchers demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound was found to inhibit bacterial growth at concentrations as low as 10 µg/mL .

Antifungal Properties

In antifungal assays, this compound showed promising activity against Candida species. The Minimum Inhibitory Concentration (MIC) was determined to be around 15 µg/mL for Candida albicans, indicating its potential as a therapeutic agent against fungal infections .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. It may inhibit enzymes involved in metabolic pathways or modulate receptor activities associated with cell signaling. For instance, it has been suggested that the compound can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells .

Case Studies

- Antimicrobial Efficacy Study : A clinical trial investigated the use of this compound in treating skin infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates among patients treated with the compound compared to controls.

- Anticancer Research : A laboratory study assessed the effects of varying concentrations of the compound on MCF-7 cells over a period of 72 hours. The results demonstrated a dose-dependent increase in apoptosis markers, suggesting its potential as an adjunct therapy in breast cancer treatment.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-dichloro-6-(4-fluorophenyl)-1-methylpyrazin-2(1H)-one, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, describes a stepwise protocol using HCl to protonate intermediates, achieving a 52.7% yield under controlled temperature (0–50°C). Yield optimization requires monitoring reaction kinetics (e.g., via HPLC or TLC) and adjusting stoichiometric ratios of halogenated precursors (e.g., 4-fluorophenyl derivatives) . Additionally, glacial acetic acid with catalytic HCl (as in ) improves cyclization efficiency in pyrazinone formation .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

- Methodological Answer : X-ray crystallography (via SHELX software) is critical for resolving the pyrazinone core and substituent orientations . For non-crystalline samples, - and -NMR (DMSO-) can confirm substituent positions, as shown in for analogous pyridines. FT-IR (1600–1700 cm) identifies carbonyl and C-Cl stretches . Ring puckering analysis ( ) using Cremer-Pople parameters quantifies non-planarity in the pyrazinone ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

- Methodological Answer : SAR requires systematic substitution at the 4-fluorophenyl or pyrazinone positions. demonstrates this by synthesizing pyrazole derivatives with fluorophenyl groups and testing herbicidal activity. Key steps:

Introduce substituents (e.g., -CF, -CH) via Suzuki-Miyaura coupling or halogen exchange.

Assess bioactivity (e.g., enzyme inhibition assays) and correlate with electronic properties (Hammett constants) or steric parameters (DFT calculations) .

Validate hypotheses using molecular docking (e.g., PDB ligand analogs in ) .

Q. What strategies resolve contradictions in crystallographic vs. computational conformational data for the pyrazinone ring?

- Methodological Answer : Discrepancies arise from solvent effects or force field limitations. To resolve:

- Compare experimental (X-ray) torsion angles with DFT-optimized gas-phase structures.

- Use QM/MM hybrid methods (e.g., Gaussian + AMBER) to model solvation.

- Apply Cremer-Pople puckering coordinates ( ) to quantify deviations and refine computational models .

Q. How can regioselectivity challenges in halogenation or functionalization of the pyrazinone core be addressed?

- Methodological Answer : Regioselectivity is influenced by electronic (e.g., chlorine’s directing effects) and steric factors. uses 4-amino-3,5-dichloro precursors to guide substitutions at the 6-position. Strategies:

- Employ directing groups (e.g., -NH) to block undesired sites.

- Use Pd-catalyzed C-H activation for late-stage functionalization (similar to ’s pyrimidine synthesis) .

- Monitor reaction progress via LC-MS to identify intermediates .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing variability in biological assay results across synthesized analogs?

- Methodological Answer : Use multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (logP, polar surface area) with bioactivity. applies HRMS and -NMR to confirm purity, reducing false positives. For dose-response curves, nonlinear regression (e.g., Hill equation) quantifies IC values with 95% confidence intervals .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability testing (ICH Q1A guidelines):

Prepare buffer solutions (pH 1–10) and incubate samples at 40–60°C.

Monitor degradation via HPLC-UV at 254 nm ( ’s HPLC protocols).

Identify degradation products using HRMS and assign structures via fragmentation patterns .

Conflict Resolution in Literature

Q. How to address discrepancies in reported synthetic yields for similar pyrazinone derivatives?

- Methodological Answer : Variability often stems from purification methods or reagent quality. Compare protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。